Synthesis of 6-Amino-2-methylquinazolin-4-ol and its derivatives
Synthesis of 6-Amino-2-methylquinazolin-4-ol and its derivatives
An In-Depth Technical Guide to the Synthesis of 6-Amino-2-methylquinazolin-4-ol and its Derivatives
Executive Summary
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide provides a comprehensive, in-depth exploration of the synthesis of a key derivative, 6-amino-2-methylquinazolin-4-ol. Authored from the perspective of a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying chemical logic and causality behind experimental choices. It is designed for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed step-by-step methodologies, and strategies for the synthesis of novel derivatives. Every protocol is presented as a self-validating system, emphasizing robust characterization and analytical verification to ensure scientific integrity.
Introduction: The Privileged Quinazolinone Scaffold
Quinazolinones are a class of fused heterocyclic compounds, structurally composed of a benzene ring fused to a pyrimidinone ring.[2] Their remarkable versatility and ability to interact with a multitude of biological targets have established them as a "privileged scaffold" in drug discovery.[4] The specific substitution pattern on the quinazolinone core dictates its pharmacological profile, making the development of efficient and flexible synthetic routes a critical endeavor.
The target of this guide, 6-amino-2-methylquinazolin-4-ol, is a particularly valuable building block. The presence of a primary amino group at the C-6 position provides a versatile handle for further functionalization, allowing for the systematic exploration of structure-activity relationships (SAR). The 2-methyl group and 4-ol (or its tautomeric 4-oxo form) are foundational features of many active quinazolinone-based compounds. This guide will detail a robust and reliable pathway to this core structure and explore subsequent derivatization strategies.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target compound, 6-amino-2-methylquinazolin-4-ol, suggests a multi-step pathway beginning with a commercially available, appropriately substituted anthranilic acid derivative. The core strategy involves the sequential construction of the quinazolinone ring followed by the functional group interconversion to install the final amino group.
.dot
Caption: Retrosynthetic pathway for 6-amino-2-methylquinazolin-4-ol.
This approach offers several advantages:
-
Convergent Strategy: It utilizes readily available starting materials.
-
Robust Reactions: The chosen reactions (acetylation, cyclization, nitro reduction) are well-established and high-yielding.
-
Late-Stage Functionalization: The key amino group is introduced in the final step, which is ideal for building a library of derivatives from a common intermediate.
Synthesis of the Core Scaffold: 6-Amino-2-methylquinazolin-4-ol
This section provides a detailed, three-step workflow for the synthesis of the title compound, complete with mechanistic insights and full experimental protocols.
Workflow Overview
.dot
Caption: Step-by-step synthetic workflow for the core scaffold.
Step 1: Synthesis of 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one
-
Principle & Causality: The synthesis begins with the reaction of 2-amino-5-nitrobenzoic acid with acetic anhydride.[5][6] This is a classic method where the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride. This initial acylation is followed by an intramolecular cyclization, where the carboxylic acid group displaces the acetate leaving group to form the stable six-membered benzoxazinone ring. Acetic anhydride serves as both the acylating agent to provide the future C-2 methyl group and as a dehydrating agent to drive the cyclization.
-
Experimental Protocol:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-nitrobenzoic acid (10.0 g, 54.9 mmol).
-
Carefully add acetic anhydride (50 mL, 529 mmol).
-
Heat the mixture to reflux (approx. 140°C) with continuous stirring for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Pour the mixture into a beaker containing 200 mL of ice-cold water and stir for 30 minutes to hydrolyze any excess acetic anhydride.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water (2 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the solid in a vacuum oven at 60°C to yield 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one as a pale-yellow solid.
-
Step 2: Synthesis of 6-Nitro-2-methylquinazolin-4-ol
-
Principle & Causality: The benzoxazinone intermediate is a reactive electrophile.[7] In this step, it is treated with a nitrogen source, such as ammonium acetate or aqueous ammonia, to form the quinazolinone ring. The nitrogen nucleophile attacks the C-4 carbonyl carbon, leading to ring-opening of the benzoxazinone. Subsequent intramolecular cyclization occurs as the newly formed amide attacks the imine-like carbon (C-2), followed by dehydration to yield the thermodynamically stable aromatic quinazolinone ring system.
-
Experimental Protocol:
-
In a 250 mL round-bottom flask, suspend the 2-methyl-6-nitro-4H-3,1-benzoxazin-4-one (10.0 g, 48.5 mmol) from Step 1 in glacial acetic acid (100 mL).
-
Add ammonium acetate (11.2 g, 145.5 mmol) to the suspension.
-
Heat the mixture to reflux (approx. 118°C) for 2 hours with vigorous stirring. The suspension should gradually dissolve and then a new precipitate may form.
-
Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane) until the benzoxazinone spot has disappeared.
-
Cool the reaction mixture in an ice bath.
-
Pour the mixture into 300 mL of cold water. A precipitate will form.
-
Collect the solid by vacuum filtration, washing extensively with water to remove acetic acid and any remaining ammonium salts.
-
Recrystallize the crude product from ethanol or a mixture of DMF/water to obtain pure 6-nitro-2-methylquinazolin-4-ol as a light-yellow or off-white solid.
-
Step 3: Synthesis of 6-Amino-2-methylquinazolin-4-ol
-
Principle & Causality: The final step is the reduction of the aromatic nitro group to a primary amine. A variety of reducing agents can accomplish this, but tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and highly effective method for this transformation on electron-deficient rings.[8] The acidic medium is crucial for the reaction mechanism, which involves a series of single-electron transfers from Sn(II) to the nitro group. The reaction is typically robust and provides clean conversion with easy work-up.
-
Experimental Protocol:
-
To a 500 mL round-bottom flask, add 6-nitro-2-methylquinazolin-4-ol (8.0 g, 39.0 mmol) and ethanol (150 mL).
-
Stir the suspension and add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (44.0 g, 195 mmol) in concentrated hydrochloric acid (60 mL) portion-wise. The addition is exothermic; maintain the temperature below 50°C using an ice bath if necessary.
-
After the addition is complete, heat the mixture to reflux (approx. 80-90°C) for 4-5 hours.
-
Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane). The disappearance of the starting material and the appearance of a more polar, UV-active spot indicates product formation.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully neutralize the mixture by adding a concentrated aqueous solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) until the pH is approximately 8-9. A thick precipitate of tin hydroxides will form. Caution: This neutralization is highly exothermic.
-
Filter the resulting slurry through a pad of Celite® to remove the inorganic salts. Wash the filter cake thoroughly with hot ethanol or methanol.
-
Combine the filtrate and the washings and evaporate the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure 6-amino-2-methylquinazolin-4-ol as a solid.
-
Synthesis of Derivatives: Exploring Chemical Space
The 6-amino group is a prime location for derivatization to explore SAR. Standard transformations can be used to generate diverse libraries of compounds.
.dot
Caption: Key derivatization strategies at the 6-amino position.
Illustrative Protocol: Acylation of the 6-Amino Group
-
Principle: This protocol describes the formation of an amide bond by reacting the primary amine with an acyl chloride in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to scavenge the HCl byproduct.
-
Experimental Protocol (Example: Acetylation):
-
Dissolve 6-amino-2-methylquinazolin-4-ol (1.0 g, 5.67 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) or pyridine in a 50 mL round-bottom flask.
-
Add triethylamine (1.2 mL, 8.51 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Add acetyl chloride (0.44 mL, 6.24 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into 100 mL of ice water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 6-acetamido-2-methylquinazolin-4-ol.
-
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of the synthesized compounds.
| Compound | Technique | Expected Observations |
| 2-Methyl-6-nitro-4H-3,1-benzoxazin-4-one | ¹H NMR | Aromatic protons in the 7.5-8.5 ppm range, singlet for the methyl group around 2.4 ppm. |
| IR (cm⁻¹) | ~1760 (C=O, ester), ~1620 (C=N), ~1530 & 1350 (NO₂ stretch). | |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight (207.04). | |
| 6-Nitro-2-methylquinazolin-4-ol | ¹H NMR | Aromatic protons, methyl singlet (~2.5 ppm), broad singlet for N-H proton (>10 ppm). |
| IR (cm⁻¹) | ~3200 (N-H), ~1680 (C=O, amide), ~1525 & 1345 (NO₂ stretch). | |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight (206.05). | |
| 6-Amino-2-methylquinazolin-4-ol | ¹H NMR | Upfield shift of aromatic protons compared to the nitro precursor, appearance of a broad singlet for the NH₂ group (~5-6 ppm), methyl singlet (~2.3 ppm), N-H singlet (>10 ppm). |
| IR (cm⁻¹) | Two N-H stretches for NH₂ (~3400, 3300), N-H stretch (~3200), ~1660 (C=O, amide). Disappearance of NO₂ bands. | |
| MS (ESI+) | [M+H]⁺ corresponding to the molecular weight (176.08). | |
| HPLC | Purity should be >95% with a consistent retention time. |
References
-
Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 525. [Link]
-
Tiwari, R. K., et al. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. [Link]
-
Al-Suwaidan, I. A., et al. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. MDPI. [Link]
-
Nerkar, A. G. (2023). Medicinal chemistry of some marketed quinazolin/-es/-ones as medicines. Current Trends in Pharmacy and Pharmaceutical Chemistry, 5(4), 109-113. [Link]
-
Mishra, S. (2019). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]
-
Saad-Aldeen, R. A., & Al-Iraqi, M. A. (2019). Synthesis of New 3-Substiuted Quinazolin-4(3H)-one Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 93-98. [Link]
-
Gheldiu, A. M., et al. (2022). Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. Molecules, 27(8), 2599. [Link]
-
Kaur, H., et al. (2021). A Review on 4(3H)-quinazolinone synthesis. International Journal of Pharmaceutical Research and Applications, 6(3), 391-403. [Link]
- Takeda, K., et al. (2008). Method for production of quinazolin-4-on derivative.
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. [Link]
-
Sharma, P., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives. The Open Medicinal Chemistry Journal, 14, 108-123. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]
-
Mograbi, B., et al. (2020). Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones. Molecules, 25(22), 5439. [Link]
-
Sang, Z., et al. (2017). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 7(59), 37339-37350. [Link]
-
Tsolaki, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7904. [Link]
-
Colarusso, E., et al. (2022). 6‐Methylquinazolin‐4(3H)‐one Based Compounds as BRD9 Epigenetic Reader Binders. ChemistryOpen, 11(1), e202100220. [Link]
-
Onwudiwe, D. C., & Emediong, A. M. (2018). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H). Journal of Applicable Chemistry, 7(6), 1599-1606. [Link]
-
Onwudiwe, D. C., & Emediong, A. M. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). Asian Journal of Chemical Sciences, 13(1), 1-8. [Link]
-
Ziyadullaev, M., et al. (2021). SYNTHESIS OF 6-SUBSTITUTED 3(H)-QUINAZOLIN-4-ONES AND THEIR ANTIMICROBIAL ACTIVITY. Journal of Critical Reviews, 8(1), 380-388. [Link]
-
Onwudiwe, D. C., & Emediong, A. M. (2018). Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D][1][3] oxazin-4-one. Journal of Applicable Chemistry, 7(6), 1599-1606. [Link]
-
Sharma, P. C., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6487. [Link]
-
Li, Y., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 28(19), 6828. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biological Activity of Quinazolinones | IntechOpen [intechopen.com]
- 3. mdpi.com [mdpi.com]
- 4. Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | IntechOpen [intechopen.com]
- 5. Synthesis, Biological Evaluation and Molecular Docking Studies of 6-Aryl-2-Styrylquinazolin-4(3H)-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. my.nuu.uz [my.nuu.uz]
